ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Molecular Structure Analysis
Quinoxaline is a bicyclic compound with fused benzene and pyrazine rings . Its average mass is 232.240 Da and its monoisotopic mass is 232.074890 Da .Chemical Reactions Analysis
Quinoxaline has been the subject of numerous studies exploring its synthesis and reactivity . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : Research has focused on the synthesis of pyrrolo[2,3-c]quinoline derivatives, including methods for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation processes. These synthetic pathways are pivotal for creating scaffolds for further chemical modifications and exploring their applications in various scientific fields (Molina, Alajarín, & Sánchez-Andrada, 1993).
Microwave-Assisted Synthesis : Advances in synthesis methods include microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions for generating new compounds with the ethyl hexahydro-1H-pyrrolo[2,3-c]quinoline-2-carboxylate skeleton. This technique offers a more efficient and rapid synthesis route, demonstrating the compound's versatility in chemical reactions (Neuschl, Bogdał, & Potáček, 2007).
Optical and Electronic Properties
- Optical Characterizations : A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and analyzed for its optical properties. This research is crucial for applications such as photodiodes, highlighting the compound's potential in electronic and photonic devices (Elkanzi et al., 2020).
Material Science and Fabrication
- Fabrication of Nanostructured Films : The same derivative was utilized in the preparation of thin films using thermal evaporation techniques. These materials were studied for their molecular, structural, and morphological characteristics, providing insights into their use in manufacturing organic photodiodes. The remarkable optical behavior of these compounds paves the way for innovative applications in organic electronics (Elkanzi et al., 2020).
Mechanism of Action
While the specific mechanism of action for your compound is not available, quinoxaline derivatives have been found to have diverse pharmacological activities, including antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory, and analgesic activity .
Future Directions
properties
IUPAC Name |
ethyl 2-amino-1-(3-hydroxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-23-16(22)12-13-15(20(14(12)17)8-5-9-21)19-11-7-4-3-6-10(11)18-13/h3-4,6-7,21H,2,5,8-9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONOXFUQDWNAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
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